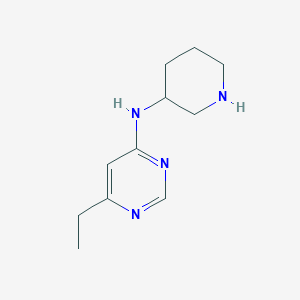

6-Ethyl-N-(Piperidin-3-yl)pyrimidin-4-amin

Übersicht

Beschreibung

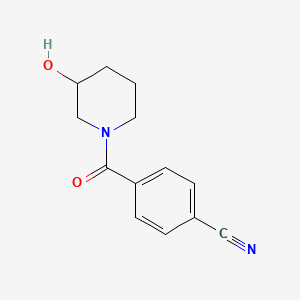

The compound “6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine” is a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction involving a 1,3-dicarbonyl compound and an amidine . The piperidine ring could be formed through a variety of methods, including the cyclization of a suitable amine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It could potentially undergo a variety of reactions, including those typical of amines, ethers, and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Rolle in der Wirkstoffentwicklung

Piperidine, die Teil der Struktur von „6-Ethyl-N-(Piperidin-3-yl)pyrimidin-4-amin“ sind, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .

Synthese anderer Verbindungen

Diese Verbindung wurde bei der Synthese anderer Verbindungen eingesetzt. Die Piperidin-Einheit in der Struktur kann verschiedene intra- und intermolekulare Reaktionen eingehen, die zur Bildung verschiedener Piperidinderivate führen: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .

Biochemische und physiologische Wirkungen

Die Verbindung wurde auf ihre biochemischen und physiologischen Wirkungen untersucht. Piperidinderivate haben sich als eine breite Palette biologischer Aktivitäten gezeigt .

Entwicklung neuer Therapeutika

“this compound” wurde bei der Entwicklung neuer Therapeutika eingesetzt. Die Piperidin-Einheit ist ein häufiges Strukturelement in vielen Arzneimitteln und trägt zu ihrer pharmakologischen Aktivität bei .

Antivirale Aktivität

Einige strukturell ähnliche Verbindungen haben eine antivirale Aktivität gezeigt . Beispielsweise zeigten neuartige Nicht-Glutamat-4- (2- (6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamid-Derivate eine 4- bis 7-fach höhere antivirale Aktivität als das strukturell ähnliche kommerzielle Medikament Pemetrexed gegen das Newcastle-Disease-Virus .

Gezielte Kinaseinhibitoren

Bei der Suche nach potenteren und effektiveren gezielten Kinaseinhibitoren (TKIs) wurde eine Reihe neuer Verbindungen, insbesondere halogenierte ‚ (E)-4- ((7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazide’, erfolgreich synthetisiert . Diese Verbindungen könnten möglicherweise bei der Krebsbehandlung eingesetzt werden.

Wirkmechanismus

Target of Action

The primary targets of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine Compounds with a piperidine nucleus, like this one, have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

The specific mode of action of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific therapeutic application .

Biochemical Pathways

The exact biochemical pathways affected by 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine Piperidine derivatives are known to affect a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine Piperidine derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve testing its activity against various biological targets, studying its behavior in the environment, or developing new methods for its synthesis .

Biochemische Analyse

Biochemical Properties

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The interaction between 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine and PKB is characterized by its ability to inhibit the kinase activity of PKB, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as transcription factors and other kinases, influencing various cellular processes.

Cellular Effects

The effects of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving PKB. By inhibiting PKB activity, 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine can alter gene expression and cellular metabolism. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types, making it a potential candidate for anti-cancer therapies . Furthermore, the compound’s impact on cell signaling pathways can affect various cellular functions, including protein translation, cell cycle progression, and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine involves its binding interactions with biomolecules. This compound acts as an ATP-competitive inhibitor of PKB, binding to the ATP-binding site of the kinase and preventing its activation . This inhibition disrupts the phosphorylation of downstream targets of PKB, such as GSK3β, FKHRL1, and mTOR, which are involved in promoting cell proliferation and survival. Additionally, 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine may influence gene expression by modulating the activity of transcription factors regulated by PKB signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine remains stable under controlled conditions, allowing for prolonged observation of its effects on cells . Over time, the compound’s inhibitory effects on PKB activity can lead to sustained changes in cellular processes, including reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit PKB activity without causing significant toxicity . At higher doses, 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine may affect metabolic flux and metabolite levels in cells, further impacting cellular function.

Transport and Distribution

The transport and distribution of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its accumulation in target tissues . The distribution of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine within the body can influence its therapeutic effects and potential side effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules The presence of targeting signals or post-translational modifications may direct 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine to specific cellular compartments, influencing its interactions with biomolecules and its overall efficacy

Eigenschaften

IUPAC Name |

6-ethyl-N-piperidin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-9-6-11(14-8-13-9)15-10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDHLBHODDTZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)NC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1490486.png)

amine](/img/structure/B1490492.png)

![1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1490493.png)

![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)

![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)